4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene
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Overview
Description
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves a multi-step process:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.
Formation of 4-Bromophenoxy Compound: The 4-bromophenol is then reacted with 2-methyl-1-nitrobenzene under nucleophilic aromatic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted phenoxy compounds.
Reduction: 4-(4-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(4-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Shares the bromophenol moiety but lacks the nitro and methyl groups.
2-Methyl-1-nitrobenzene: Contains the nitrobenzene core but lacks the bromophenoxy group.
4-(4-Bromophenoxy)acetohydrazide: Contains a similar bromophenoxy group but with different functional groups.
Uniqueness
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the combination of its bromophenoxy, nitro, and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenoxy)-2-methyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-8-12(6-7-13(9)15(16)17)18-11-4-2-10(14)3-5-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSWQMFHBGNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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